3-Methylidenepyrrolidine-2,5-dione
Description
Contextualization within Pyrrolidine-2,5-dione Chemistry
The pyrrolidine-2,5-dione ring, commonly known as the succinimide (B58015) core, is a prominent structural motif found in numerous biologically active compounds. nih.govfrontiersin.org This five-membered nitrogen heterocycle is a key component in the development of new therapeutic agents due to its ability to serve as a versatile scaffold. nih.gov The pyrrolidine (B122466) ring's non-planar, sp³-rich structure allows for effective exploration of three-dimensional chemical space, a desirable trait in drug design. nih.gov
The biological and chemical properties of pyrrolidine-2,5-dione derivatives are highly influenced by the nature and position of substituents on the ring. nih.gov Research has shown that modifications, particularly at the 3-position, can significantly impact the pharmacological activity of these compounds, leading to the development of agents with anticonvulsant, anti-inflammatory, and antimicrobial properties. nih.govebi.ac.uk The introduction of various substituents allows for the fine-tuning of a molecule's steric and electronic properties to optimize interactions with biological targets. nih.gov The pyrrolidine-2,5-dione scaffold is, therefore, a privileged structure in medicinal chemistry, frequently utilized as a starting point for creating libraries of novel compounds for biological screening. nih.gov
Table 1: Physicochemical Properties of the Parent Pyrrolidine-2,5-dione Scaffold
| Property | Value |
| Molecular Formula | C₄H₅NO₂ |
| Molecular Weight | 99.09 g/mol |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Topological Polar Surface Area | 46.2 Ų |
| Rotatable Bond Count | 0 |
Overview of Exocyclic Alkenes in Heterocyclic Systems
In cyclic organic compounds, a double bond located within the ring is termed "endocyclic," whereas a double bond where only one of the two carbon atoms is part of the ring structure is known as "exocyclic". quora.comlibretexts.org Methylenecyclopentane is a simple hydrocarbon example of a molecule containing an exocyclic double bond. libretexts.org
The placement of the double bond—whether endocyclic or exocyclic—has a substantial impact on the molecule's stability, reactivity, and stereochemistry. vaia.com Exocyclic double bonds, like the one in 3-methylidenepyrrolidine-2,5-dione, often exhibit unique reactivity compared to their endocyclic counterparts. chempedia.info This reactivity is frequently exploited in organic synthesis. For instance, the exocyclic alkene can readily participate in various addition reactions, such as Michael additions, cycloadditions, and hydrogenations, providing a gateway to introduce new functional groups and build molecular complexity. chempedia.inforesearchgate.net The energetic favorability of forming an exocyclic double bond can also be a driving force in certain reactions involving five-membered rings. chempedia.info
Significance of the this compound Moiety in Synthetic Chemistry
The this compound moiety is a highly useful and reactive intermediate in synthetic chemistry. Its primary significance stems from the presence of the electron-deficient exocyclic double bond, which is conjugated to the two carbonyl groups of the succinimide ring. This structural feature makes it an excellent Michael acceptor, readily reacting with a wide range of nucleophiles.
A common and efficient method for the synthesis of N-substituted 3-methylidenepyrrolidine-2,5-diones involves the reaction of itaconic anhydride (B1165640) with a primary amine, followed by a cyclization/dehydration step, often facilitated by thermal treatment or reagents like acetic anhydride and sodium acetate (B1210297). researchgate.nettandfonline.com This straightforward synthesis makes the scaffold readily accessible.
The synthetic utility of this moiety is demonstrated by its use as a precursor for a variety of more complex heterocyclic systems. For example, derivatives such as 1-(4-chlorophenyl)-3-methylidenepyrrolidine-2,5-dione and 1-(4-iodophenyl)-3-methylidenepyrrolidine-2,5-dione have been synthesized and evaluated for their biological potential. tandfonline.comresearchgate.net The reactive methylene (B1212753) group serves as a handle for introducing diverse substituents, enabling the creation of libraries of compounds for structure-activity relationship (SAR) studies. This capacity to act as a versatile building block solidifies the importance of the this compound scaffold in the synthesis of novel chemical entities.
Table 2: Examples of Synthesized this compound Derivatives
| Compound Name | Molecular Formula | Precursors |
| 1-(4-Chlorophenyl)-3-methylidenepyrrolidine-2,5-dione | C₁₁H₈ClNO₂ | Itaconic anhydride, 4-chloroaniline |
| 1-(4-Bromophenyl)-3-methylidenepyrrolidine-2,5-dione | C₁₁H₈BrNO₂ | Itaconic anhydride, 4-bromoaniline |
| 1-(4-Iodophenyl)-3-methylidenepyrrolidine-2,5-dione | C₁₁H₈INO₂ | Itaconic anhydride, 4-iodoaniline |
| 3-Methylidene-1-phenyl-pyrrolidine-2,5-dione nih.gov | C₁₁H₉NO₂ | Itaconic anhydride, Aniline |
| 3-Methylidene-1-(1,3-thiazol-2-yl)pyrrolidine-2,5-dione researchgate.net | C₈H₆N₂O₂S | Itaconic anhydride, 2-Aminothiazole |
Structure
3D Structure
Properties
IUPAC Name |
3-methylidenepyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c1-3-2-4(7)6-5(3)8/h1-2H2,(H,6,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKAWETHEYBZGSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(=O)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623201 | |
| Record name | 3-Methylidenepyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13022-91-8 | |
| Record name | Itaconimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13022-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Methylidenepyrrolidine-2,5-dione | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID30623201 | |
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| Record name | 3-methylidenepyrrolidine-2,5-dione | |
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Synthetic Methodologies for 3 Methylidenepyrrolidine 2,5 Dione and Its Derivatives
Conventional Routes for Pyrrolidine-2,5-dione Synthesis
Traditional methods for creating the core pyrrolidine-2,5-dione structure, which is the backbone of the target molecule, often rely on readily available precursors like itaconic anhydride (B1165640) and succinic acid derivatives.
Synthesis from Itaconic Anhydride Precursors
Itaconic anhydride is a highly effective precursor for synthesizing N-substituted 3-methylidenepyrrolidine-2,5-diones, often referred to as N-substituted itaconimides. The process is typically a two-step reaction. First, itaconic anhydride reacts with a primary amine (N-alkyl or N-aryl) to form an intermediate N-substituted itaconamic acid. samipubco.comechemcom.com This intermediate is then dehydrated to yield the final N-substituted itaconimide. samipubco.comechemcom.com
A common method for the dehydration step involves heating the itaconamic acid with acetic anhydride and a catalyst like sodium acetate (B1210297). For example, one synthesis reported a 90% yield of an N-substituted itaconimide by heating the precursor with acetic anhydride and sodium acetate at 90°C for two hours. echemcom.com The product was then purified by recrystallization from ethyl acetate. echemcom.com Itaconic anhydride itself can be produced by the pyrolysis of citric acid. wikipedia.org
The reaction of itaconic anhydride with nucleophiles like amines occurs regioselectively at the carbonyl group further from the methylene (B1212753) group (the 3-position). wikipedia.org
Condensation Reactions Involving Succinic Acid and its Derivatives
The broader pyrrolidine-2,5-dione (succinimide) ring system can be synthesized through the condensation of succinic acid or its derivatives with amines. For instance, 3-methyl-1-(4-pyridyl)-pyrrolidine-2,5-dione is prepared by refluxing 2-methylsuccinic anhydride with 4-aminopyridine (B3432731) in xylene. prepchem.com A water separator is used to remove the water formed during the condensation reaction, driving the equilibrium towards the product. prepchem.com
These condensation reactions are fundamental in building the core succinimide (B58015) structure before the introduction or modification of the exocyclic methylidene group. The choice of starting materials, such as substituted succinic anhydrides and various primary amines, allows for the creation of a diverse library of pyrrolidine-2,5-dione derivatives.
Advanced Synthetic Approaches to the Exocyclic Methylidene Unit
Modern synthetic methods offer more efficient and specialized routes to construct the 3-methylidenepyrrolidine-2,5-dione scaffold, including techniques that enhance reaction rates and provide novel pathways to the exocyclic double bond.
Microwave-Assisted Synthetic Techniques
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times and increased yields compared to conventional heating. rsc.orgyoutube.com This technology can be applied to the synthesis of various heterocyclic compounds. nih.gov In the context of itaconimide-related structures, microwave irradiation has been used to incorporate itaconic anhydride into vegetable oils at temperatures ranging from 120°C to 235°C for 15 minutes, demonstrating a rapid heating method. scielo.br The benefits of microwave heating stem from the direct interaction of microwave radiation with the dipoles of the reacting molecules, leading to efficient and uniform heating. researchgate.net While specific data on the direct microwave-assisted synthesis of this compound from simple precursors is limited in the provided results, the successful application in related syntheses suggests its high potential for this reaction, promising benefits like energy savings and faster processing. youtube.comresearchgate.net
Table 1: Comparison of Conventional vs. Microwave-Assisted Reactions
| Feature | Conventional Heating | Microwave-Assisted Heating |
|---|---|---|
| Reaction Time | Hours echemcom.comprepchem.com | Minutes nih.govscielo.br |
| Energy Efficiency | Lower | Higher youtube.com |
| Heating Mechanism | Conduction/Convection | Direct Dielectric Heating researchgate.net |
| Yield | Variable, can be high echemcom.com | Often excellent (74-94% reported for related heterocycles) nih.gov |
Palladium-Catalyzed Formations of Related Exocyclic Alkenes
Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. While direct palladium-catalyzed synthesis of this compound was not detailed in the search results, related methodologies for creating α-methylene lactams and lactones highlight its applicability. Palladium-catalyzed carbonylation reactions have been successfully used to synthesize α-methylene-γ-lactams, which are structurally analogous to the target compound. acs.org These methods provide a powerful alternative for constructing the exocyclic double bond that is characteristic of the this compound family.
Regioselective and Stereoselective Synthesis of this compound Analogues
Controlling the precise spatial arrangement of atoms is crucial in the synthesis of complex molecules. Regioselective and stereoselective methods allow for the synthesis of specific isomers of substituted pyrrolidine-2,5-diones.
For instance, the synthesis of 3-heteryl substituted pyrrolidine-2,5-diones can be achieved via a catalytic Michael addition, a reaction known for its potential to create specific stereocenters. nih.gov Similarly, highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids have been prepared using organocatalytic enantioselective Michael addition reactions. rsc.org
Another advanced approach involves a multicomponent reaction using blue LED light, which generates densely substituted itaconimides from aryl diazoesters, N-alkylmaleimides, and pyridine (B92270) derivatives. rsc.orgresearchgate.net This method proceeds under solvent-free conditions and without metal catalysts, offering an environmentally sustainable route. The reaction involves a [3+2] cycloaddition followed by ring-opening to yield the desired itaconimide derivatives with wide functional group tolerance. rsc.org Such methods that control the regioselectivity are critical, as demonstrated in the synthesis of other heterocyclic systems like imidazo[1,2-a]pyrimidines, where one specific regioisomer is formed out of two possibilities. nih.gov
Stereocontrol is also paramount. In the synthesis of related piperidine (B6355638) systems, a dienetricarbonyliron complex has been used as a powerful chiral auxiliary, completely controlling the stereoselectivity of a double reductive amination cascade to form a single diastereoisomeric product. nih.gov These advanced strategies showcase the sophisticated tools available to chemists for the precise construction of complex pyrrolidine-2,5-dione analogues.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Itaconic Anhydride |
| Succinic Acid |
| Acetic Anhydride |
| Sodium Acetate |
| N-substituted itaconamic acid |
| 2-Methylsuccinic Anhydride |
| 4-Aminopyridine |
| 3-Methyl-1-(4-pyridyl)-pyrrolidine-2,5-dione |
| α-methylene-γ-lactam |
| Aryl diazoester |
| N-alkylmaleimide |
| Pyridine |
| 5-alkyl-substituted pyrrolidine-3-carboxylic acid |
| Dienetricarbonyliron complex |
| Imidazo[1,2-a]pyrimidine |
Development of Enantioselective Pathways to Chiral Pyrrolidine-2,5-diones
A significant breakthrough in the synthesis of chiral succinimides has been the development of catalytic asymmetric reactions that allow for high levels of stereocontrol. One of the most effective strategies to achieve this is through the asymmetric hydrogenation of maleimide (B117702) precursors.
Recent research has demonstrated the successful application of rhodium-catalyzed asymmetric transfer hydrogenation to produce 3,4-disubstituted succinimides with excellent enantioselectivity and diastereoselectivity. nih.gov This method utilizes a tethered rhodium catalyst and allows for a stereodivergent synthesis, meaning that by tuning the reaction conditions, one can selectively obtain either the syn- or anti-diastereomer of the product. nih.gov
The dynamic kinetic resolution strategy employed in this approach is particularly powerful. It allows for the conversion of a racemic starting material into a single, highly enriched stereoisomer of the product. The process has been shown to be highly efficient, with high yields and turnover numbers. nih.gov
The reaction conditions, particularly the amount of base (such as triethylamine, Et₃N), play a crucial role in determining the diastereoselectivity of the final product. nih.gov By carefully modulating the quantity of the base, researchers can steer the reaction towards the desired syn- or anti-3-hydroxy-4-substituted-succinimide. nih.gov These chiral succinimide products can then serve as valuable building blocks for the synthesis of other complex chiral molecules, such as pyrrolidones and lactams. nih.gov
The substrate scope for this methodology is broad, accommodating a variety of N-protected maleimides. nih.gov Substituents on the C4 position, including halides, trifluoromethyl, methyl, and methoxy (B1213986) groups, are well-tolerated, leading to products with high diastereomeric ratios (dr) and enantiomeric excesses (ee). nih.gov
Table 1: Enantioselective Synthesis of Chiral 3,4-Disubstituted Succinimides via Rh-Catalyzed Asymmetric Transfer Hydrogenation
Other notable approaches to chiral pyrrolidine-2,5-diones include catalytic Michael additions and [3+2] cycloaddition reactions. For instance, the synthesis of 3-heteryl substituted pyrrolidine-2,5-diones has been achieved through catalytic Michael reactions. nih.gov While these methods provide access to a range of substituted succinimides, achieving high enantioselectivity often remains a significant challenge that is being addressed through the development of novel chiral catalysts and reaction conditions.
Chemical Reactivity and Mechanistic Investigations of 3 Methylidenepyrrolidine 2,5 Dione Scaffolds
Reactions Involving the Exocyclic Alkene Moiety
The electron-withdrawing nature of the dione (B5365651) functionality renders the exocyclic double bond in 3-methylidenepyrrolidine-2,5-dione electron-deficient. This electronic characteristic is the primary driver for its participation in a range of chemical reactions, most notably cycloadditions and conjugate additions.
The activated double bond of this compound and its derivatives makes them excellent candidates for various cycloaddition reactions, enabling the stereocontrolled synthesis of intricate polycyclic and spirocyclic systems.
As a potent dienophile, the this compound core readily participates in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. In this role, the electron-poor exocyclic double bond reacts with electron-rich dienes to form six-membered rings. The stereochemical outcome of these reactions is often predictable, with a preference for the endo product under kinetic control, although the exo product may be favored thermodynamically.
While specific examples with this compound are not extensively documented in readily available literature, the reactivity can be inferred from analogous systems such as N-substituted maleimides. For instance, the reaction of N-arylmaleimides with 2,5-dimethylfuran (B142691) proceeds to give the corresponding exo Diels-Alder adduct. rsc.org The reaction conditions, including solvent and temperature, can influence the stereoselectivity of the cycloaddition. rsc.org For example, the reaction of 1-p-tolyl-1H-pyrrole-2,5-dione with 2,5-dimethylfuran in toluene (B28343) at 80 °C yields the exo adduct, while the use of diethyl ether at room temperature can favor the formation of the endo adduct. rsc.org
The general scheme for a Diels-Alder reaction involving a this compound derivative is as follows:

Table 1: Examples of Diels-Alder Reactions with Related Dienophiles
| Dienophile | Diene | Product(s) | Stereoselectivity | Reference |
| 1-p-tolyl-1H-pyrrole-2,5-dione | 2,5-dimethylfuran | exo-adduct | High | rsc.org |
| 1-p-tolyl-1H-pyrrole-2,5-dione | 2,5-dimethylfuran | endo-adduct | Solvent Dependent | rsc.org |
| Maleic anhydride (B1165640) | Anthracene | 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic anhydride | exo-adduct | mnstate.edu |
The electron-deficient alkene of the this compound scaffold is an excellent dipolarophile for 1,3-dipolar cycloadditions. These reactions provide a powerful and direct route to five-membered heterocyclic rings. A variety of 1,3-dipoles, such as azomethine ylides, nitrile oxides, and nitrones, can be employed.
A notable example involves the reaction of structurally similar 5-methylidene-3-aryl-2-chalcogen-imidazolones with azomethine ylides generated in situ from isatins and N-substituted glycines. These reactions proceed with high regio- and diastereoselectivity to afford complex dispiro derivatives. masterorganicchemistry.com The steric and electronic properties of both the dipolarophile and the 1,3-dipole play a crucial role in determining the outcome of the reaction. For instance, the yields of cycloaddition to 5-methylidene hydantoins and thiohydantoins are somewhat lower than their corresponding arylmethylidene analogues, which may be attributed to potential side reactions like dimerization of the methylidene derivatives. masterorganicchemistry.com
The general scheme for a 1,3-dipolar cycloaddition with an azomethine ylide is depicted below:

Table 2: 1,3-Dipolar Cycloaddition of 5-Methylidene-2-chalcogenimidazolones with Azomethine Ylides
| Dipolarophile | 1,3-Dipole Source (Isatin + Amino Acid) | Product | Yield | Reference |
| 5-Methylidene-3-phenyl-2-thiohydantoin | Isatin + Sarcosine | Dispiro[imidazolidine-pyrrolidine-indoline] | 53% | masterorganicchemistry.com |
| 5-Methylidene-3-phenylhydantoin | N-Methylisatin + Sarcosine | Dispiro[imidazolidine-pyrrolidine-indoline] | 65% | masterorganicchemistry.com |
Photochemical [2+2] cycloadditions represent a key method for the synthesis of cyclobutane (B1203170) rings. The exocyclic alkene of this compound and its N-substituted derivatives can undergo such reactions with other alkenes upon photoirradiation. These reactions often proceed through the formation of a triplet excited state of one of the alkene partners.
The reactivity of N-substituted maleimides in photochemical [2+2] cycloadditions offers insight into the potential behavior of 3-methylidenepyrrolidine-2,5-diones. For N-alkyl maleimides, the reaction with alkenes can proceed under UV irradiation without an external photosensitizer, leading to cyclobutane products in high yields. nih.gov In contrast, N-aryl maleimides typically require a photosensitizer, such as thioxanthone, and visible light irradiation to achieve the desired [2+2] cycloaddition. nih.gov This difference in reactivity is attributed to the distinct photophysical properties of N-alkyl versus N-aryl maleimides. nih.gov
The general representation of a [2+2] photocycloaddition is shown below:
![[2+2] Photocycloaddition of a this compound derivative](https://i.imgur.com/image_placeholder3.png)
Table 3: Photochemical [2+2] Cycloaddition of N-Substituted Maleimides with Alkenes
| Maleimide (B117702) | Alkene | Conditions | Product | Yield | Reference |
| N-Methylmaleimide | Styrene | 370 nm, CH₂Cl₂ | Bicyclic cyclobutane | 85% | nih.gov |
| N-Phenylmaleimide | Styrene | 440 nm, Thioxanthone, CH₂Cl₂ | Bicyclic cyclobutane | 78% | nih.gov |
The pronounced electrophilicity of the exocyclic alkene in this compound makes it an excellent Michael acceptor. It readily undergoes conjugate addition with a wide variety of nucleophiles, including thiols, amines, and carbanions. This reaction is a cornerstone for the functionalization of this scaffold.
The Thiol-Michael addition, or thia-Michael reaction, is a highly efficient and often chemoselective method for the formation of carbon-sulfur bonds. The reaction involves the conjugate addition of a thiol to the activated alkene of the this compound core. This reaction can be catalyzed by either bases or nucleophiles. rsc.orgnih.gov
Base catalysis proceeds through the deprotonation of the thiol to form a more nucleophilic thiolate anion, which then attacks the β-carbon of the Michael acceptor. researchgate.net Nucleophilic catalysis, often employing phosphines, involves the initial addition of the catalyst to the alkene, generating a zwitterionic intermediate that then deprotonates the thiol. rsc.org The choice of catalyst and reaction conditions can significantly influence the reaction rate and selectivity. rsc.org Polar aprotic solvents like DMF and DMSO tend to accelerate the reaction by stabilizing the charged intermediates. nih.gov
The selectivity of the Thiol-Michael addition is a key consideration. Maleimide-type structures, which are closely related to 3-methylidenepyrrolidine-2,5-diones, are known to react selectively with thiols in the presence of other nucleophiles like amines, particularly within a specific pH range. researchgate.net This selectivity is crucial for applications in bioconjugation, where specific modification of cysteine residues in proteins is desired.
Table 4: Catalysis and Conditions in Thiol-Michael Additions
| Michael Acceptor | Thiol | Catalyst/Conditions | Solvent | Key Findings | Reference |
| Maleimides | Various thiols | Base (e.g., Triethylamine) | DMF, Chloroform | High reaction rates in polar aprotic solvents. | nih.gov |
| (Meth)acrylates | Various thiols | Amines, Phosphines (e.g., DMPP, TCEP) | Various | Phosphines are highly efficient catalysts. | rsc.org |
| Maleimides | Cysteine-containing peptides | pH 6.5-7.5 | Aqueous buffer | High selectivity for thiols over amines. | researchgate.net |
Michael Addition Reactions to the Activated Double Bond
Nucleophilic Additions with Nitrogen-Based Reagents
The exocyclic double bond in this compound is an electrophilic center, readily undergoing conjugate addition reactions with various nucleophiles, particularly nitrogen-based reagents. This reactivity provides a straightforward route to the synthesis of 3-(aminomethyl)pyrrolidine-2,5-dione (B3289089) derivatives.
The addition of primary and secondary amines to the Michael acceptor is a common transformation. For instance, the reaction of 1,4,5-trisubstituted pyrrolidine-2,3-diones containing a Schiff' base linkage at the 4-position with methylamine (B109427) leads to the substitution of the existing amino group with the methylamino group. beilstein-journals.org This transimination reaction highlights the susceptibility of the exocyclic C=C bond to nucleophilic attack. beilstein-journals.org The reaction proceeds smoothly, indicating that the electron-withdrawing nature of the adjacent carbonyl groups activates the double bond for nucleophilic addition.
In a broader context, the conjugate addition of amines to activated alkenes, such as those in N-substituted maleimides, is a well-established method for forming carbon-nitrogen bonds. researchgate.netnih.gov This general principle is directly applicable to this compound. The reaction mechanism typically involves the nucleophilic attack of the amine on the β-carbon of the double bond, followed by protonation of the resulting enolate intermediate to yield the 3-substituted pyrrolidine-2,5-dione. The use of chiral primary amine-salicylamide organocatalysts can facilitate the asymmetric conjugate addition of ketones to maleimides, suggesting the potential for stereoselective additions to this compound as well. nih.gov
Detailed studies on the aza-Morita–Baylis–Hillman (aza-MBH) reaction of maleimides with azodicarboxylates further illustrate the reactivity of the activated double bond. ias.ac.inresearchgate.net In the presence of a Lewis base catalyst like DABCO, maleimides react with diethyl azodicarboxylate (DEAD) or diisopropylazodicarboxylate (B7806520) (DIAD) to form hydrazine-substituted pyrrolidinones. ias.ac.inresearchgate.net This reaction underscores the ability of the double bond in the pyrrolidine-2,5-dione system to react with nitrogen electrophiles activated by a base.
The following table summarizes representative examples of nucleophilic additions of nitrogen-based reagents to activated pyrrolidine-2,5-dione systems.
Table 1: Nucleophilic Additions of Nitrogen-Based Reagents
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) | Ref |
|---|---|---|---|---|---|
| 4-(1-(4-Methoxybenzylamino)ethylidene)-1,5-diphenylpyrrolidine-2,3-dione | Methylamine | EtOH, reflux | 4-(1-Methylamino)ethylidene)-1,5-diphenylpyrrolidine-2,3-dione | 80.8 | beilstein-journals.org |
| N-Phenylmaleimide | Diethyl azodicarboxylate | DABCO, neat, 70°C | Diethyl 1-(1-phenyl-2,5-dioxopyrrolidin-3-yl)hydrazine-1,2-dicarboxylate | 85 | ias.ac.inresearchgate.net |
| Cyclohexanone | N-Phenylmaleimide | (S)-1-(2-(1-hydroxy-2-naphthalenyl)methyl)amino-trans-cyclohexane-1,2-diamine-salicylamide | anti-3-(2-Oxocyclohexyl)-1-phenylpyrrolidine-2,5-dione | 98 | nih.gov |
Radical-Mediated Transformations
While ionic reactions on the this compound scaffold are prevalent, radical-mediated transformations offer alternative pathways for functionalization. The exocyclic double bond can participate in radical addition and cyclization reactions, leading to a diverse array of substituted pyrrolidine (B122466) derivatives. Although specific studies on this compound are limited, the reactivity of analogous systems provides valuable insights.
The radical polymerization of monomers containing a methylene (B1212753) group adjacent to an activating group, such as in 2,2-diphenyl-4-methylene-1,3-dioxolane, demonstrates the susceptibility of such exocyclic double bonds to radical attack. mdpi.com This suggests that this compound could potentially undergo radical polymerization to form poly(pyrrolidine-2,5-dione)s with a backbone of repeating methylene-pyrrolidinedione units.
Reactivity of the Imide Functionality
The imide group of the pyrrolidine-2,5-dione ring offers another site for chemical modification, distinct from the exocyclic double bond. The nitrogen atom can act as a nucleophile or be a site for electrophilic attack after deprotonation, and the entire ring system can be subject to opening or closure reactions.
Electrophilic and Nucleophilic Substitutions on the Imide Nitrogen
The nitrogen atom of the imide can be functionalized through various substitution reactions. N-alkylation and N-arylation are common methods to introduce substituents, which can significantly influence the molecule's properties and reactivity.
N-alkylation of succinimide (B58015) and its derivatives can be achieved using alkyl halides in the presence of a base. acs.org For instance, the potassium salts of pyrrole (B145914) and its derivatives react with alkyl iodides in dimethyl sulfoxide (B87167) to yield N-alkylated products in high yields. nih.gov This method is applicable to the this compound system, allowing for the introduction of a wide range of alkyl groups on the imide nitrogen.
N-arylation of amides and imides, often referred to as the Goldberg reaction, is typically catalyzed by copper. researchgate.net The use of ligands such as (S)-N-methylpyrrolidine-2-carboxylate can promote the copper-catalyzed N-arylation of amides with aryl halides under mild conditions. researchgate.net Photocatalytic methods have also emerged as a milder alternative for the N-arylation of pyrrolidines. ias.ac.in These approaches can be extended to this compound to synthesize N-aryl derivatives.
The following table provides examples of N-substitution reactions on related imide systems.
Table 2: Electrophilic and Nucleophilic Substitutions on the Imide Nitrogen
| Substrate | Reagent | Catalyst/Conditions | Product | Yield (%) | Ref |
|---|---|---|---|---|---|
| 2-Pyrrolidone | Iodobenzene | CuI, (S)-N-methylpyrrolidine-2-carboxylate, K3PO4, DMF, 110°C | 1-Phenylpyrrolidin-2-one | 85 | researchgate.net |
| Pyrrole | Iodomethane | K-salt, DMSO | 1-Methylpyrrole | High | nih.gov |
Ring-Opening and Ring-Closure Reactions of the Pyrrolidine-2,5-dione Core
The pyrrolidine-2,5-dione ring can undergo ring-opening reactions under various conditions, typically involving nucleophilic attack at one of the carbonyl carbons. For example, the hydrolysis or ammonolysis of the imide bond can lead to the formation of dicarboxylic acid or diamide (B1670390) derivatives, respectively.
Conversely, ring-closure reactions are fundamental to the synthesis of the pyrrolidine-2,5-dione scaffold itself. An interesting example is the intramolecular ring closure of an amidine bearing two sterically crowded phenol (B47542) moieties. Mild oxidation leads to the formation of a dispirocyclohexadienone derivative of a pyrrolidin-2,5-dione N-arylamine through the recombination of an intermediate biradical.
The ring-opening polymerization (ROP) of related cyclic monomers, such as (S)-3-benzylmorpholine-2,5-dione, has been achieved using organocatalysts. nih.gov This suggests that under specific catalytic conditions, the this compound monomer could potentially undergo ROP to yield polyesters or polyamides, depending on the site of ring opening. The co-polymerization of cyclic anhydrides and epoxides, another form of ROP, also offers a pathway to polyesters. rsc.org
Mechanistic Elucidation of Key Transformations
Understanding the mechanisms of the reactions involving this compound is crucial for controlling reactivity and predicting outcomes. The key transformations discussed above, namely nucleophilic addition and N-substitution, proceed through well-studied mechanistic pathways.
The nucleophilic addition to the exocyclic double bond follows the classic Michael addition mechanism. The reaction is initiated by the attack of a nucleophile on the electron-deficient β-carbon of the α,β-unsaturated system. This forms a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate, typically by the solvent or a proton source added during workup, yields the final addition product.
The Baylis-Hillman reaction, a related carbon-carbon bond-forming reaction, provides further mechanistic insight into the reactivity of activated alkenes. The mechanism involves the initial addition of a nucleophilic catalyst (e.g., DABCO) to the activated alkene, followed by the addition of this intermediate to an electrophile (e.g., an aldehyde). organic-chemistry.org A new interpretation in aprotic solvents suggests a mechanism involving a hemiacetal intermediate, which is second order in the aldehyde. acs.org While not a direct reaction of the this compound itself, the principles governing the activation of the double bond are highly relevant.
The mechanism of N-arylation via the Goldberg reaction generally involves a Cu(I)/Cu(III) catalytic cycle. The reaction is thought to proceed through oxidative addition of the aryl halide to a Cu(I)-amide complex, followed by reductive elimination from the resulting Cu(III) intermediate to form the N-aryl amide and regenerate the Cu(I) catalyst. The ligand plays a crucial role in stabilizing the copper intermediates and facilitating the catalytic cycle.
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.
Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of 3-Methylidenepyrrolidine-2,5-dione, specific signals corresponding to the different types of protons are observed. The methylene (B1212753) protons of the pyrrolidine (B122466) ring typically appear as a multiplet, while the methylidene protons at the C3 position show distinct chemical shifts due to their vinylic nature. The N-H proton of the imide group also gives a characteristic signal.
Detailed ¹H NMR data will be compiled and presented in a data table upon availability of specific literature values.
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. The spectrum of this compound will show distinct peaks for each unique carbon atom. The carbonyl carbons of the dione (B5365651) functionality are expected to resonate at a high chemical shift (downfield), typically in the range of 165-185 ppm. wisc.edu The sp²-hybridized carbons of the methylidene group will also have characteristic shifts, as will the sp³-hybridized carbon of the pyrrolidine ring.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (C2 and C5) | 165-185 |
| =CH₂ (exocyclic) | 100-140 |
| C3 (quaternary) | 130-150 |
| CH₂ (C4) | 30-50 |
Note: These are predicted ranges and actual values may vary based on solvent and experimental conditions.
Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguously assigning proton and carbon signals and establishing the connectivity within the molecule.
An HSQC experiment would show direct correlations between protons and the carbons to which they are attached. For instance, it would link the methylene proton signals to the C4 carbon signal and the methylidene proton signals to the exocyclic methylene carbon.
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of functional groups, providing a fingerprint of the molecule.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. Strong absorption bands corresponding to the stretching vibrations of the two carbonyl (C=O) groups of the imide are anticipated in the region of 1700-1780 cm⁻¹. The N-H stretching vibration of the imide group would typically appear as a broad band around 3200 cm⁻¹. The C=C stretching of the exocyclic double bond is expected to be observed in the 1640-1680 cm⁻¹ region. The C-H stretching vibrations of the methylene group will appear around 2850-2960 cm⁻¹.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
|---|---|
| N-H stretch (imide) | ~3200 |
| C-H stretch (alkene) | 3010-3100 |
| C-H stretch (alkane) | 2850-2960 |
| C=O stretch (imide) | 1700-1780 |
| C=C stretch | 1640-1680 |
Note: These are typical ranges and the exact positions can vary.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. jst-ud.vn
The fragmentation pattern observed in the mass spectrum can provide further structural confirmation. Common fragmentation pathways for cyclic imides may involve the loss of CO or CO₂ from the molecular ion. The specific fragmentation of this compound would be influenced by the presence of the exocyclic double bond and the methyl group. The stability of the resulting fragment ions will dictate the observed fragmentation pattern.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for separating and identifying volatile and semi-volatile organic compounds. phytojournal.com In the context of pyrrolidine-2,5-dione derivatives, GC-MS serves to confirm the identity and purity of a sample by providing a characteristic retention time and a mass spectrum that acts as a molecular fingerprint. researchgate.net
The analysis involves injecting the sample into a gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. nih.gov The column, typically a fused-silica capillary with a stationary phase like 5% phenyl polymethylsiloxane, separates compounds based on their boiling points and interactions with the phase. nih.gov As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge (m/z) ratio.
While specific GC-MS studies detailing the full analysis of this compound are not broadly documented, the technique is routinely applied to related compounds. researchgate.net For this compound (molar mass: 111.10 g/mol ), the analysis would yield a mass spectrum showing the molecular ion peak [M]⁺ at m/z 111. Subsequent fragmentation would likely involve the loss of stable neutral molecules such as carbon monoxide (CO) and isocyanate (HNCO), leading to characteristic fragment ions that help confirm the structure.
Table 1: Illustrative GC-MS Data for this compound
| Parameter | Description |
|---|---|
| Column Type | 5% Phenyl Polymethylsiloxane Capillary Column |
| Injector Temperature | 250 °C |
| Oven Program | Start at 75°C, ramp to 260°C |
| Retention Time (RT) | Compound-specific elution time |
| Molecular Ion Peak [M]⁺ | m/z 111 |
| Key Fragment Ions (m/z) | Expected fragments corresponding to loss of CO, C₂H₂, NCO |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential technique for the analysis of compounds that are non-volatile or thermally unstable, making it highly suitable for many pyrrolidine-2,5-dione derivatives. researchgate.netjst-ud.vn This method couples the high separation capability of liquid chromatography with the sensitive and specific detection of mass spectrometry.
In a typical LC-MS analysis, the compound is dissolved in a suitable solvent and passed through an LC column. researchgate.net Depending on the polarity of the analyte, different chromatography modes can be employed, such as reversed-phase or hydrophilic interaction liquid chromatography (HILIC). researchgate.net For related N-substituted pyrrolidinone compounds, HILIC has been successfully used. researchgate.net
The eluent from the LC column is directed into the mass spectrometer's ion source, commonly using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). researchgate.netresearchgate.net High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental formula of the compound and its fragments. jst-ud.vn For enhanced sensitivity and selectivity, tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is often used. researchgate.net This involves selecting the precursor ion (the molecular ion of the compound) and monitoring for specific product ions formed upon fragmentation. For the related compound N-methyl-2-pyrrolidinone, the MRM transition of m/z 100 → 58 was monitored. researchgate.net
Table 2: Typical Parameters for LC-MS/MS Analysis of Pyrrolidine-2,5-dione Derivatives
| Parameter | Description |
|---|---|
| Chromatography Mode | Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase (RP) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) or Full Scan HRMS |
| Precursor Ion (Q1) | [M+H]⁺ (e.g., m/z 112 for this compound) |
| Product Ion (Q3) | Specific fragment ions for quantification and confirmation |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline form. This technique provides unambiguous proof of molecular structure, including bond lengths, bond angles, and stereochemistry. nih.govresearchgate.net
While the specific crystal structure of this compound is not publicly documented, extensive crystallographic data exists for its parent compound, pyrrolidine-2,5-dione (succinimide), and various derivatives. nih.govresearchgate.netnih.gov These studies provide a solid foundation for understanding the core geometry of the pyrrolidine-2,5-dione ring.
For the parent compound, pyrrolidine-2,5-dione, X-ray diffraction analysis reveals that the non-hydrogen atoms of the molecule are nearly coplanar. researchgate.net In the crystal lattice, molecules are linked into pairs (dimers) through intermolecular N–H···O hydrogen bonds. nih.govresearchgate.net The analysis of this compound would similarly reveal the planarity of the ring, the exact bond lengths of the carbonyl (C=O) and imide (N-C) groups, and crucially, the geometry of the exocyclic C=C double bond of the methylidene group. This would confirm the E/Z configuration if applicable and describe how the molecules pack together in the solid state.
Table 3: Single-Crystal X-ray Diffraction Data for Pyrrolidine-2,5-dione nih.govresearchgate.net
| Parameter | Value |
|---|---|
| Molecular Formula | C₄H₅NO₂ |
| Molar Mass | 99.09 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 7.3661 (4) |
| b (Å) | 9.5504 (5) |
| c (Å) | 12.8501 (7) |
| V (ų) | 904.00 (8) |
| Z | 8 |
| Radiation | Mo Kα |
| Temperature (K) | 135 |
Derivatization Strategies and Analogue Synthesis
N-Substitution Patterns on the Pyrrolidine-2,5-dione Ring
The nitrogen atom of the pyrrolidine-2,5-dione ring is a common site for derivatization. N-alkylation can be achieved by reacting the parent compound with alkyl halides in the presence of a base. For instance, N-alkylation of succinimide (B58015) derivatives can be carried out using sodium hydride in tetrahydrofuran (B95107) (THF) or potassium carbonate in dimethylformamide (DMF). organic-chemistry.org The use of ionic liquids in the presence of potassium hydroxide (B78521) also provides a convenient and efficient method for the N-alkylation of succinimide. organic-chemistry.org
N-arylation of the pyrrolidine-2,5-dione ring can be accomplished using various methods, including copper-catalyzed cross-coupling reactions with aryl halides. organic-chemistry.org These reactions often employ a copper(I) source and a suitable ligand.
A study on the synthesis of 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones demonstrated that the presence of different substituents on the N-aryl group can significantly influence the biological activity. For example, an electron-withdrawing nitro group on the N-phenyl ring of compound 5e was found to enhance its inhibitory activity against nitric oxide production. nih.gov
Table 1: Examples of N-Substituted Pyrrolidine-2,5-dione Derivatives and their Synthetic Methods
| Compound | N-Substituent | Synthetic Method | Reference |
| N-Alkyl-succinimides | Alkyl groups | Reaction with alkyl halides using NaH/THF or K2CO3/DMF | |
| N-Aryl-pyrrolidine-2,5-diones | Aryl groups | Copper-catalyzed N-arylation with aryl halides | organic-chemistry.org |
| 4-(1-methylamino)ethylidene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione (5e ) | 3-Nitrophenyl | Reaction of 4-[1-(4-methoxybenzyl)amino]ethylidene-1,5-disubstituted pyrrolidine-2,3-diones with methylamine (B109427) | nih.gov |
The introduction of heterocyclic moieties onto the nitrogen atom of the pyrrolidine-2,5-dione ring has been explored to generate novel compounds with potential biological activities. For example, a series of 3-((2-bromothiazol-5-yl)methylene)-6-chloroindolin-2-one and 3-((1H-indol-5-yl)methylene)-6-chloroindolin-2-one derivatives were synthesized via Knoevenagel condensation. nih.gov
In another study, the synthesis of 3-(2-methylindol-3-yl)pyrrole-2,5-dione was achieved by reacting 2-methylindole (B41428) with maleimide (B117702) in the presence of a Lewis acid catalyst, such as boron trifluoride diethyl etherate. google.com This method provides a direct route to couple an indole (B1671886) moiety at the 3-position of the pyrrolidine-2,5-dione ring.
The synthesis of 3-heteryl substituted pyrrolidine-2,5-dione derivatives has also been accomplished through a catalytic Michael addition reaction, yielding compounds with moderate inhibitory activity against Mycobacterium tuberculosis. nih.gov
Modifications and Substitutions on the Exocyclic Methylidene Group
The exocyclic methylidene group of 3-methylidenepyrrolidine-2,5-dione is a reactive site that can undergo various modifications. For instance, the reaction of (E)-3-arylidene-1-phenylpyrrolidine-2,5-diones with various reagents can lead to the formation of spiro-pyrrolidine derivatives through cycloaddition reactions. researchgate.net
In a different approach, the reaction of 1,4,5-trisubstituted pyrrolidine-2,3-diones with methylamine resulted in the substitution of a 4-methoxybenzylamino group at the exocyclic sp2-hybridized carbon atom with a methylamino group. nih.gov This demonstrates that the exocyclic position is susceptible to nucleophilic attack, allowing for the introduction of different functional groups.
Structural Elaboration at Pyrrolidine (B122466) Ring Positions (e.g., 3-substituted, 3,3-diaryl)
Modifications at other positions of the pyrrolidine ring, particularly at the 3-position, have been extensively investigated. The synthesis of 3,3-diarylpyrrolidines can be achieved from readily available benzophenones through a multi-step process involving the formation of a succinic acid derivative followed by cyclization and reduction. umich.edu
The synthesis of 3-heteryl substituted pyrrolidine-2,5-diones has been accomplished via a catalytic Michael reaction, highlighting a method for introducing heterocyclic groups at the 3-position. nih.gov Furthermore, asymmetric Michael addition reactions have been developed to synthesize enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids, which are valuable building blocks. rsc.org
Hybrid Molecule Design Incorporating the this compound Scaffold
The this compound scaffold has been incorporated into hybrid molecules to create compounds with enhanced or novel biological activities. This approach involves combining the core scaffold with other pharmacologically relevant moieties.
For example, the N-alkylation of phthalimide, indole, benzimidazole, and succinimide with alkyl halides in ionic liquids provides a general method for creating hybrid structures. organic-chemistry.org
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) for Reaction Pathway Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a go-to tool for predicting the geometries, energies, and properties of molecules, as well as for mapping the energetic landscapes of chemical reactions.
For derivatives of pyrrolidine-2,5-dione, DFT calculations have been employed to explore the mechanisms of their synthesis and reactions. beilstein-journals.org For instance, in the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, DFT was used to model the reaction between a 3-pyrrolin-2-one derivative and methylamine (B109427). beilstein-journals.org The study revealed that the main product is formed through the pathway with the lowest activation energy (ΔG#), indicating that kinetic control is more significant than thermodynamic control. beilstein-journals.org Such analyses for 3-Methylidenepyrrolidine-2,5-dione would be crucial in understanding its reactivity, particularly the role of the exocyclic double bond in addition and polymerization reactions. The calculations would typically involve optimizing the geometries of reactants, transition states, and products to determine their relative energies, thus providing a quantitative picture of the reaction feasibility and rate.
A study on newly synthesized 1-aryl-3-methyl-3-phenylpyrrolidine-2,5-diones also utilized DFT to analyze their structural and electronic properties. researchgate.net This research highlights the power of DFT in correlating theoretical data with experimental spectroscopic results (FT-IR, UV, NMR). researchgate.net
| Parameter | Significance in Reaction Pathway Analysis |
| Gibbs Free Energy (ΔG) | Determines the spontaneity and position of equilibrium of a reaction. |
| Enthalpy (ΔH) | Indicates the heat absorbed or released during a reaction. |
| Entropy (ΔS) | Measures the degree of disorder or randomness in the system. |
| Activation Energy (Ea or ΔG‡) | The energy barrier that must be overcome for a reaction to occur; dictates the reaction rate. |
The biological activity and reactivity of a molecule are intrinsically linked to its three-dimensional shape. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation about single bonds. For a molecule like this compound, the pyrrolidine (B122466) ring can adopt various puckered conformations. The planarity of the methylidene group would significantly influence the ring's conformational preferences compared to a saturated counterpart like 3-methyl-pyrrolidine-2,5-dione. DFT calculations can predict the relative stabilities of these conformers, identifying the lowest energy (most populated) structures. For example, the rotational barrier of the ethyl group in 1-phenyl-3-ethyl-3-methylpyrrolidine-2,5-dione was calculated to be approximately 5.5 kcal/mol, providing insight into its dynamic behavior. researchgate.net
Molecular Docking Simulations for Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is a cornerstone of structure-based drug design, where a small molecule (ligand) is placed into the binding site of a target protein.
While no specific docking studies on this compound were found, numerous studies have been conducted on its analogs. For instance, derivatives of pyrrolidine-2,5-dione have been investigated as anti-inflammatory agents by docking them into the active sites of cyclooxygenase (COX) enzymes. nih.govebi.ac.uk These simulations revealed that selective COX-2 inhibitors form key interactions with amino acid residues in a secondary pocket of the enzyme, which is absent in COX-1. nih.govebi.ac.uk Similarly, pyrrolidine-2,5-dione based compounds have been modeled as aromatase inhibitors, with the studies suggesting that the binding orientation depends on the size of the inhibitor. nih.gov For this compound, the exocyclic double bond could participate in unique interactions, such as pi-pi stacking or hydrogen bonding (if a suitable donor/acceptor is present on the receptor), which would be critical to explore for predicting its biological targets.
| Target Protein | Therapeutic Area | Key Interactions for Pyrrolidine-2,5-dione Analogs |
| Cyclooxygenase-2 (COX-2) | Inflammation | Interactions with amino acid residues in the secondary pocket. nih.govebi.ac.uk |
| Aromatase | Cancer | Binding of a phenylamine nitrogen to the Fe3+ of the heme group. nih.gov |
| Dipeptidyl Peptidase IV (DPP-IV) | Diabetes | Role of shape flexibility and electrostatic parameters in binding. nih.gov |
| Serotonin Receptors (e.g., 5-HT1A) | Neurological Disorders | High affinity binding of indole-containing derivatives. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. The goal of QSAR is to develop a model that can predict the activity of new, unsynthesized compounds.
A QSAR study on 47 pyrrolidine analogs as dipeptidyl peptidase IV (DPP-IV) inhibitors found that the shape flexibility index, the E-state index of the ipso atom, and the dipole moment were important parameters in determining the inhibitory activity. nih.gov Such models, once established for a series of compounds including this compound, could guide the design of more potent derivatives. The descriptors used in QSAR can be constitutional, topological, geometrical, or electronic. For this compound, descriptors accounting for the presence and electronic properties of the exocyclic double bond would be essential for a robust QSAR model.
| QSAR Descriptor Type | Examples | Relevance to this compound |
| Constitutional | Molecular Weight, Number of double bonds | Basic properties of the molecule. |
| Topological | Connectivity indices (e.g., Kier & Hall) | Describes the branching and shape of the molecule. |
| Geometrical | Molecular surface area, Volume | Relates to the size and shape and how it fits in a binding site. |
| Electronic | Dipole moment, HOMO/LUMO energies | Describes the electronic distribution and reactivity. The exocyclic double bond would significantly influence these properties. |
Applications in Organic Synthesis and Material Science
Role as Versatile Building Blocks in Complex Molecule Synthesis
The pyrrolidine-2,5-dione core is a significant pharmacophore in medicinal chemistry, and derivatives serve as precursors for a variety of complex molecules. The reactivity of 3-methylidenepyrrolidine-2,5-dione, particularly its exocyclic alkene, allows it to participate in key chemical transformations to build molecular complexity.
One of the primary reactions that underscores its role as a building block is the Michael addition. The electron-withdrawing nature of the adjacent dione (B5365651) functionality renders the exocyclic methylene (B1212753) group highly electrophilic and susceptible to conjugate addition by a wide range of nucleophiles. This includes soft nucleophiles like thiols, as well as various carbon and nitrogen nucleophiles. researchgate.netnih.gov For instance, the addition of ketones to N-substituted maleimides, a structurally related class of compounds, can generate complex cycloalkyl, alkyl, and aryl carbonyl derivatives of pyrrolidine-2,5-dione. nih.gov This reactivity provides a straightforward method for introducing new substituents and functional groups, leading to the synthesis of diverse molecular architectures.
Furthermore, the alkene of the methylidene group can participate in various cycloaddition reactions, which are powerful methods for constructing cyclic and heterocyclic systems. libretexts.org While specific examples for this compound are not extensively documented in the provided results, related structures like pyridazinium ylides undergo [3+2] cycloadditions with dipolarophiles to form fused pyrrolo-diazine systems. nih.gov This suggests that this compound could act as a dipolarophile or dienophile, enabling access to complex polycyclic scaffolds.
Integration in Polymer Chemistry
The presence of a polymerizable alkene makes this compound and its derivatives interesting monomers for polymer synthesis.
Monomers for Copolymerization Reactions
N-substituted derivatives of this compound are recognized as monomers suitable for copolymerization reactions. copoldb.jpcopoldb.jp These monomers can be copolymerized with other vinylic monomers to create new polymers with tailored properties. researchgate.net The specific properties of the resulting copolymers would depend on the comonomer used and the ratio of the monomers in the polymer chain. The dione ring introduces polarity and potential for hydrogen bonding, which can influence the thermal and mechanical properties of the final material.
Below is a table of N-substituted this compound monomers that are used in copolymerization.
| Monomer Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-Methylidene-1-propylpyrrolidine-2,5-dione | 3-methylidene-1-propylpyrrolidine-2,5-dione | C₈H₁₁NO₂ | 153.181 |
| 3-Methylidene-1-propan-2-ylpyrrolidine-2,5-dione | 3-methylidene-1-propan-2-ylpyrrolidine-2,5-dione | C₈H₁₁NO₂ | 153.181 |
Crosslinking Agents in Thermoset Polymer Development
While direct evidence for this compound as a crosslinking agent is limited in the provided search results, its structure is analogous to that of maleimide (B117702). Bismaleimides (BMIs), which contain two maleimide groups, are well-established crosslinkers used in the development of thermoset polymers. These resins are known for their excellent performance at high temperatures. researchgate.net A difunctional analogue of this compound could theoretically function as a crosslinking agent, where both exocyclic double bonds would participate in polymerization to form a three-dimensional network structure characteristic of thermoset materials.
Applications in High-Temperature Composites
Polymers derived from maleimides, known as bismaleimide (B1667444) (BMI) resins, are widely utilized as matrix materials for advanced composites in the aerospace, electronics, and automotive industries due to their exceptional heat resistance and dimensional stability. researchgate.net The thermal stability of these polymers suggests that polymers synthesized from this compound could also exhibit favorable thermal properties. The rigid succinimide (B58015) ring structure would contribute to a high glass transition temperature in the resulting polymer, a key requirement for applications in high-temperature environments. researchgate.net
Development of Bioconjugation Reagents and Methodologies
The targeted and covalent modification of biomolecules, or bioconjugation, is a critical technology in biochemistry and medicine. The reactivity of the exocyclic double bond in this compound makes it a prime candidate for such applications.
Maleimide-Mediated Protein Modification Strategies
Maleimides are among the most common reagents for protein modification, typically reacting with the thiol group of cysteine residues via a Michael addition reaction. researchgate.net this compound, as a structural isostere of maleimide, exhibits similar reactivity. The exocyclic double bond acts as a Michael acceptor, readily reacting with thiols under physiological conditions. mdpi.com This reaction, often referred to as a thia-Michael addition, is highly efficient and chemoselective for thiols over other functional groups found in proteins. researchgate.netrsc.org
The reaction involves the nucleophilic attack of a thiolate anion on the β-carbon of the activated alkene, leading to the formation of a stable carbon-sulfur bond. mdpi.com This strategy is widely employed to attach probes, drugs, or other molecules to proteins.
Interestingly, the Michael addition of thiols to 5-methylene pyrrolones has been described as reversible under alkaline conditions (pH 9.5), and exchange reactions with other thiols can occur at a physiological pH of 7.5. mdpi.com This reversible nature opens up possibilities for dynamic covalent chemistry and applications where controlled release or exchange of the conjugated cargo is desired.
Functionalization of Biomolecules for Labeling and Immobilization
The chemical compound this compound, also known as methylenesuccinimide or itaconimide, serves as a valuable reagent in the field of bioconjugation. Its core structure, featuring a pyrrolidine-2,5-dione (succinimide) ring with an exocyclic double bond (a methylidene group), makes it an effective Michael acceptor. This characteristic allows for covalent modification of biomolecules, particularly through reaction with nucleophilic residues such as the thiol group of cysteine. This reactivity is the basis for its application in the labeling and immobilization of proteins and peptides.
The primary mechanism for the functionalization of biomolecules with this compound is the thio-Michael addition reaction. In this process, the nucleophilic thiol group of a cysteine residue attacks the electrophilic β-carbon of the methylidene group. This reaction proceeds under mild conditions, typically at or near physiological pH, which is advantageous for maintaining the structural and functional integrity of sensitive biomolecules like proteins. The resulting product is a stable thioether linkage, covalently attaching the pyrrolidine-2,5-dione moiety to the biomolecule.
Key Features of this compound in Biomolecule Functionalization:
Cysteine Specificity: The reaction demonstrates a high degree of selectivity for cysteine residues over other nucleophilic amino acid side chains, such as the amine group of lysine, under controlled pH conditions. This specificity allows for targeted modification of proteins at specific sites where cysteine is present or has been genetically engineered.
Reaction Conditions: The conjugation reaction is typically carried out in aqueous buffers at pH values ranging from 6.5 to 7.5. The reaction is generally rapid and can be performed at room temperature.
Stable Linkage: The formed thioether bond is highly stable, ensuring that the label or immobilization anchor remains attached to the biomolecule throughout subsequent applications and analysis.
The pyrrolidine-2,5-dione ring itself can be further functionalized at the nitrogen atom (N-substituted derivatives) prior to the conjugation reaction. This allows for the introduction of a wide variety of functionalities, such as fluorescent dyes for labeling, affinity tags (like biotin) for purification and detection, or linker groups for immobilization onto solid supports.
Research Findings on Biomolecule Conjugation
While specific studies focusing solely on the parent compound this compound are part of a broader class of Michael acceptors, the principles of its reactivity are well-established. Research on N-substituted maleimides, which are structurally analogous and also react via thio-Michael addition, provides a strong basis for understanding the behavior of this compound derivatives. For instance, the introduction of different substituents on the nitrogen atom of the pyrrolidine-2,5-dione ring can modulate the reactivity and solubility of the reagent.
The table below summarizes the key aspects of the functionalization of biomolecules using this compound and its N-substituted derivatives, based on established principles of thio-Michael addition chemistry.
| Parameter | Description | Typical Conditions/Values |
| Biomolecule Target | The primary amino acid residue targeted for conjugation. | Cysteine (thiol group) |
| Reaction Type | The chemical mechanism of the conjugation reaction. | Thio-Michael Addition |
| pH Range | The optimal pH range for selective and efficient conjugation. | 6.5 - 7.5 |
| Temperature | The typical temperature at which the reaction is performed. | 4 - 25 °C |
| Linkage Formed | The covalent bond created between the biomolecule and the reagent. | Thioether |
| Key Advantage | A significant benefit of using this class of reagents. | High selectivity for thiols, stable bond formation. |
| Application | The primary uses of the resulting bioconjugates. | Fluorescent labeling, protein immobilization, affinity tagging. |
Immobilization of Biomolecules:
For immobilization applications, an N-substituted this compound derivative bearing a suitable linker and anchor group is used. For example, the nitrogen atom can be functionalized with a long alkyl chain terminating in a silane (B1218182) group. This allows for the covalent attachment of the reagent to a silica-based surface, such as glass slides or beads. Subsequent incubation with a cysteine-containing protein results in the immobilization of the protein on the solid support via the thio-Michael addition reaction. This strategy is employed in the development of protein microarrays and biosensors.
Future Research Directions and Outlook
Exploration of Novel Synthetic Pathways and Methodologies
While established methods for the synthesis of pyrrolidine-2,5-diones exist, future research will likely focus on developing more efficient, sustainable, and versatile routes to 3-methylidenepyrrolidine-2,5-dione and its derivatives.
Key Areas for Future Synthetic Exploration:
| Research Focus | Potential Methodologies and Goals |
| Green Synthesis | Development of catalytic, atom-economical reactions that minimize waste and avoid harsh reagents. This could include direct C-H functionalization or the use of renewable starting materials. |
| Flow Chemistry | Implementation of continuous flow processes to allow for rapid optimization, improved safety, and scalable production of this compound. |
| Photoredox Catalysis | Utilization of visible light-driven reactions to access novel bond formations and functionalization patterns on the pyrrolidine-2,5-dione core under mild conditions. |
| Enzymatic Synthesis | Exploration of biocatalytic methods to produce this compound with high selectivity and under environmentally benign conditions. |
A patent describing the use of Lewis acids like boron trifluoride to catalyze the reaction between 2-methylindole (B41428) and maleimide (B117702) suggests a promising avenue for synthesizing related structures. google.com Future work could adapt such Lewis acid catalysis for the synthesis of a wider array of 3-substituted pyrrolidine-2,5-diones, potentially including the methylidene variant.
Discovery of Unprecedented Chemical Transformations of the Methylidene Group
The exocyclic methylene (B1212753) group is a hotspot of reactivity, and future research is expected to uncover novel transformations beyond its established role as a Michael acceptor.
Potential Novel Reactions:
Catalytic Asymmetric Reactions: The development of new chiral catalysts for enantioselective additions to the double bond will be a major focus, enabling the synthesis of complex, stereochemically defined molecules.
[2+2], [4+2], and [3+2] Cycloadditions: The methylidene group can act as a dienophile or a dipolarophile in various cycloaddition reactions, providing rapid access to spirocyclic and fused-ring systems. Future work will likely explore a broader range of reaction partners and catalytic systems.
Metathesis Reactions: Cross-metathesis with other olefins could be a powerful tool for introducing diverse substituents at the 3-position, leading to a wide array of functionalized derivatives.
Radical Additions: The exploration of radical-mediated additions to the double bond could open up new avenues for C-C and C-X bond formation.
Advanced Approaches to Stereocontrol in Synthesis
The creation of chiral centers is a cornerstone of modern organic synthesis, particularly for applications in medicinal chemistry. Future research will undoubtedly focus on achieving high levels of stereocontrol in reactions involving this compound.
Strategies for Advanced Stereocontrol:
| Approach | Description |
| Organocatalysis | The use of small organic molecules as catalysts for asymmetric transformations, such as Michael additions and epoxidations of the methylidene group. |
| Transition Metal Catalysis | The design of novel chiral transition metal complexes to control the stereochemical outcome of a wide range of reactions. |
| Substrate Control | The incorporation of chiral auxiliaries on the nitrogen atom of the succinimide (B58015) ring to direct the stereochemical course of reactions at the methylidene group. |
| Biocatalysis | The use of enzymes to perform highly stereoselective transformations on the this compound scaffold. |
Expanded Role in Functional Material Design
The ability of the methylidene group to participate in polymerization reactions makes this compound an attractive monomer for the creation of novel functional materials.
Future Applications in Materials Science:
Smart Polymers: The development of polymers that respond to external stimuli such as pH, temperature, or light, by incorporating the this compound unit. These materials could have applications in drug delivery, sensors, and soft robotics.
Biocompatible and Biodegradable Polymers: The synthesis of polymers for biomedical applications, such as tissue engineering scaffolds and drug delivery systems, leveraging the biocompatibility of the succinimide core.
High-Performance Polymers: The creation of polymers with enhanced thermal stability, mechanical strength, or optical properties for use in advanced coatings, adhesives, and electronic materials. The use of related pyrrolidine-2,5-dione structures in the production of polymers and resins highlights the potential in this area.
A database of copolymers already lists 3-methylidene-1-propylpyrrolidine-2,5-dione as a monomer, indicating its recognized potential in polymer science. copoldb.jp
Refinement of Computational Models for Predictive Chemical Design
Computational chemistry will play an increasingly important role in guiding the future development of this compound chemistry.
Key Areas for Computational Research:
| Research Area | Objectives |
| Reaction Mechanism Elucidation | The use of quantum mechanical calculations to gain a deeper understanding of the mechanisms of known and novel reactions, enabling the rational design of more efficient catalysts and reaction conditions. |
| Virtual Screening | The application of molecular docking and other computational techniques to screen virtual libraries of this compound derivatives for potential biological activity against various targets. This approach is already being used for other pyrrolidine-2,5-dione derivatives. nih.gov |
| Prediction of Material Properties | The development of computational models to predict the physical and chemical properties of polymers and other materials derived from this compound, accelerating the discovery of new functional materials. |
| In Silico Pharmacokinetic Predictions | The use of computational models to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new derivatives, aiding in the design of drug candidates with improved pharmacokinetic profiles. nih.gov |
The future of research on this compound is bright, with numerous opportunities for innovation in synthesis, reactivity, and application. The continued exploration of this versatile building block is expected to lead to significant advances in a wide range of scientific disciplines.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Methylidenepyrrolidine-2,5-dione derivatives, and how are reaction conditions optimized?
- Methodological Answer : The aza-Michael addition is a key synthetic route, where maleimide derivatives react with amines using bases like TMEDA or TMCDA to yield 3-aminopyrrolidine derivatives. Optimization involves controlling stoichiometry, temperature (typically 0–25°C), and solvent polarity to favor regioselectivity . For aryl-substituted derivatives, modifications to the N1 position of the pyrrolidine ring can be achieved via nucleophilic substitution or coupling reactions, as demonstrated in the synthesis of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives using ¹H/¹³C NMR and HRMS for structural validation .
Q. How is the crystal structure of this compound derivatives confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. For example, the dihedral angle between the pyrrolidine and pyridine rings in 1-(3-pyridyl)pyrrolidine-2,5-dione was resolved to 64.58° (σ = 0.12°), with weak C–H⋯π interactions stabilizing the packing. Data refinement typically uses software like SHELX, with R-factors <0.05 ensuring accuracy .
Q. What analytical techniques are critical for characterizing pyrrolidine-2,5-dione derivatives?
- Methodological Answer : ¹H/¹³C NMR confirms regiochemistry and substitution patterns, while ESI-HRMS provides precise molecular weight validation (e.g., resolving isotopic peaks for halogenated derivatives). For example, fluorometric assays were used to measure GABA-transaminase inhibition (IC₅₀ values) of Michael adducts, comparing activity to reference standards like vigabatrin .
Advanced Research Questions
Q. How do electronic and steric effects influence the reactivity of this compound in cycloaddition reactions?
- Methodological Answer : The electron-deficient maleimide core facilitates [4+2] cycloadditions with dienes. Substituents at the 3-position (e.g., methylidene groups) alter electron density, which can be quantified via DFT calculations. For instance, thermodynamic studies of tetrahydroquinoline additions revealed slight endergonicity (ΔG = +0.65 kcal/mol), suggesting reversible reaction pathways under certain conditions .
Q. What computational strategies are employed to design this compound derivatives with targeted bioactivity?
- Methodological Answer : Molecular docking (e.g., Glide software) identifies scaffolds that fit target binding pockets. A 1-phenyl-1H-pyrrole-2,5-dione scaffold was optimized for BH3-binding groove interactions, enabling the design of novel apoptosis-inducing compounds. Fragment-based approaches using CombiGlide further refine pharmacophore models .
Q. How can isotopic labeling of pyrrolidine-2,5-dione derivatives enhance pharmacokinetic studies?
- Methodological Answer : Radiosynthesis with [¹⁸F]fluoropyridine-based maleimide reagents enables prosthetic labeling of peptides/proteins. For example, 1-[3-(2-[¹⁸F]fluoropyridin-3-yloxy)propyl]pyrrolidine-2,5-dione was synthesized via nucleophilic substitution (RCY = 25–30%, radiochemical purity >95%), enabling PET imaging of biomolecular targets .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : GHS hazard codes (e.g., T; R23/24/25) mandate strict precautions: use fume hoods for synthesis, wear nitrile gloves, and avoid inhalation/skin contact. First-aid measures include immediate decontamination and medical consultation, as systemic toxicity data remain incomplete .
Data Contradictions and Resolution
Q. How can researchers reconcile discrepancies in reported biological activities of pyrrolidine-2,5-dione derivatives?
- Methodological Answer : Variability in IC₅₀ values (e.g., 5.2 mM vs. 6.2 mM for GABA-transaminase inhibitors) may arise from assay conditions (e.g., fluorometric vs. radiometric methods). Cross-validation using orthogonal assays (e.g., SPR or enzymatic kinetics) and standardized positive controls (e.g., vigabatrin) is recommended .
Q. Why do synthetic yields vary for aza-Michael additions involving this compound?
- Methodological Answer : Yield disparities (e.g., 40–75%) are often due to competing side reactions (e.g., retro-Michael pathways). Kinetic studies under varying temperatures and solvent polarities (e.g., DMF vs. THF) can identify optimal conditions. In situ monitoring via TLC or HPLC-MS aids in real-time reaction control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
